
4-Hydroxybutanoic acid
Overview
Description
It is a neurotransmitter and a depressant drug that acts on the gamma-Hydroxybutyric acid receptor and is a weak agonist at the gamma-aminobutyric acid B receptor . Gamma-Hydroxybutyric acid has been used medically as a general anesthetic and for the treatment of cataplexy, narcolepsy, and alcoholism .
Preparation Methods
Gamma-Hydroxybutyric acid can be synthesized through various methods. One common synthetic route involves the reduction of gamma-butyrolactone using sodium borohydride or lithium aluminum hydride . Another method involves the oxidation of 1,4-butanediol using potassium permanganate or other oxidizing agents . Industrial production methods often involve the fermentation of sugars by specific strains of bacteria that produce gamma-Hydroxybutyric acid as a metabolic byproduct .
Chemical Reactions Analysis
Lactone Formation
When treated with an acid catalyst, 4-hydroxybutanoic acid undergoes intramolecular esterification to form butyrolactone (a cyclic ester).
Mechanism :
-
Protonation of the carboxylic acid group enhances the electrophilicity of the carbonyl carbon.
-
The hydroxyl oxygen (nucleophile) attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Water elimination and ring closure produce the lactone structure .
Thermodynamic Data :
Table 1: Lactone Formation Conditions
Parameter | Value |
---|---|
Catalyst | Acid (e.g., H₂SO₄) |
Temperature | Reflux (~100°C) |
Solvent | Aqueous/organic mix |
Esterification
This compound reacts with alcohols to form esters under acidic conditions.
Example Reaction :
Applications :
Metabolic Pathways
In vivo, this compound is metabolized via two pathways:
Pathway 1 :
(enters Krebs cycle) .
Table 2: Metabolic Enzymes and Roles
Enzyme | Role |
---|---|
GHB dehydrogenase | Oxidizes GHB to SSA |
SSADH | Converts SSA to succinic acid |
Reduction and Hydrolysis
-
Reduction : Butyrolactone can be reduced to this compound using NaBH₄.
-
Hydrolysis : Lactone hydrolysis under basic conditions regenerates the acid .
Equation :
Scientific Research Applications
Biotechnology Applications
Production of γ-Butyrolactone (GBL)
One of the most notable applications of 4-HB is its conversion into γ-butyrolactone (GBL), a solvent and intermediate in chemical synthesis. Research indicates that GBL can be produced from 4-HB through acid treatment, showcasing a molar yield of approximately 0.673 . This process involves metabolic engineering of bacteria, such as Mannheimia succiniciproducens, which has been genetically modified to enhance the production of 4-HB from succinic acid. In fed-batch cultures, engineered strains achieved yields of 6.37 g/L and 6.34 g/L of 4-HB, demonstrating the potential for industrial-scale production .
Biopolymer Production
4-HB serves as a building block for biopolymers, particularly in the development of biodegradable plastics. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability. Studies have shown that copolymers derived from 4-HB exhibit favorable mechanical properties compared to traditional petroleum-based plastics .
Clinical Applications
Metabolic Disorders
4-Hydroxybutyric aciduria is a metabolic disorder characterized by elevated levels of 4-HB in urine, often due to deficiencies in succinic semialdehyde dehydrogenase (SSADH). A case study reported the first instance of this condition in Japan, where a young boy exhibited psychomotor retardation linked to elevated urinary levels of 4-HB . The diagnosis was confirmed through gas chromatography-mass spectrometry (GC-MS), highlighting the importance of urinary organic acid analysis in detecting metabolic disorders .
Neuropharmacology
In neuropharmacology, 4-HB is recognized for its role as a GABA receptor agonist, suggesting potential therapeutic applications in treating conditions such as anxiety and epilepsy. Its sedative properties have prompted investigations into its efficacy as a general anesthetic . Controlled studies on animal models have provided insights into its pharmacokinetic profiles and safety margins, indicating that careful dosing could mitigate adverse effects associated with higher concentrations .
Pharmaceutical Applications
Drug Development
The pharmaceutical industry is exploring 4-HB for its potential as an active pharmaceutical ingredient (API). Its derivatives are being investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, compounds derived from 4-HB have shown promise in preclinical trials for treating neurodegenerative diseases .
Safety Assessments
Comprehensive safety assessments are crucial for any pharmaceutical application. Studies involving repeated dose toxicity have been conducted to evaluate the effects of 4-HB and its lactone form on various animal models. These studies revealed significant insights into absorption rates and potential toxicological outcomes at different dosage levels, contributing to regulatory frameworks for safe usage in humans .
Data Summary
Mechanism of Action
Gamma-Hydroxybutyric acid exerts its effects by binding to gamma-Hydroxybutyric acid receptors and gamma-aminobutyric acid B receptors in the brain . This binding leads to the activation of inhibitory pathways, resulting in sedative and depressant effects . The compound also modulates the release of other neurotransmitters, including dopamine, serotonin, and glutamate .
Comparison with Similar Compounds
Gamma-Hydroxybutyric acid is structurally related to gamma-aminobutyric acid and other compounds such as gamma-butyrolactone and 1,4-butanediol . These compounds share similar pharmacological effects but differ in their potency and legal status . Gamma-butyrolactone and 1,4-butanediol are often used as industrial solvents and are metabolically converted to gamma-Hydroxybutyric acid in the body . gamma-Hydroxybutyric acid is unique in its specific receptor interactions and its use in medical treatments .
Biological Activity
4-Hydroxybutanoic acid (4-HB), also known as gamma-hydroxybutyric acid (GHB), is a compound with significant biological activities that have garnered attention in various fields, including pharmacology, toxicology, and metabolic studies. This article explores the biological activity of 4-HB, presenting data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a naturally occurring compound that acts as a neurotransmitter and has been studied for its effects on the central nervous system. It is also involved in several metabolic pathways and has implications in various medical conditions.
Biological Activities
1. Neurotransmission and Neurological Effects
4-HB is known to influence neurotransmission by acting on GABA receptors, leading to sedative and anxiolytic effects. Research indicates that elevated levels of 4-HB can cause neurotoxic effects, particularly in conditions such as glutaric aciduria II and succinic semialdehyde dehydrogenase deficiency (SSADH) where its levels are significantly increased .
2. Antimicrobial Properties
A study demonstrated that sodium 4-hydroxybutyrate can enhance the expression of antimicrobial peptides (AMPs) in murine macrophages. This effect was attributed to a mechanism independent of histone deacetylase inhibition, suggesting potential applications in preventing bacterial contamination of biomaterials .
3. Metabolic Effects
4-HB plays a role in metabolic processes, particularly in energy metabolism. It has been shown to increase glucose levels while decreasing lactate concentration, affecting the incorporation of glucose carbon into other metabolic pathways .
Case Studies
Case Study 1: Neurotoxicity in SSADH Deficiency
In patients with SSADH deficiency, levels of 4-HB can increase by up to 30-fold compared to normal brain concentrations. This elevation is associated with various neurological symptoms including choreoathetosis and myoclonus, highlighting the neurotoxic potential of high 4-HB levels .
Case Study 2: Antimicrobial Activity
In vitro studies indicated that treatment with sodium 4-hydroxybutyrate resulted in a significant upregulation of AMPs, enhancing the immune response against bacterial infections. This study provides insights into the potential therapeutic applications of 4-HB in enhancing host defense mechanisms .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies on this compound
Study | Findings | Implications |
---|---|---|
SSADH Deficiency | Increased 4-HB levels lead to severe neurological symptoms | Need for monitoring and treatment |
Antimicrobial Study | Sodium 4-hydroxybutyrate enhances AMP expression in macrophages | Potential for new antimicrobial therapies |
Q & A
Basic Research Questions
Q. How can researchers confirm the molecular identity and purity of 4-hydroxybutanoic acid in synthetic or isolated samples?
To confirm molecular identity, use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the hydroxy and carboxylic acid functional groups. Peaks for the -CH- backbone (δ ~1.8–2.5 ppm) and hydroxyl proton (δ ~1.5 ppm) are characteristic .
- Mass Spectrometry (MS) : Compare the molecular ion peak (m/z 104.1) and fragmentation patterns with reference standards .
- Infrared (IR) Spectroscopy : Identify O-H (2500–3300 cm) and C=O (1700–1750 cm) stretching vibrations .
For purity assessment, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~210 nm) and validate against certified reference materials .
Q. What methodologies are recommended for quantifying this compound in biological matrices (e.g., plasma, urine)?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard:
- Sample Preparation : Deproteinize biological fluids using cold methanol or acetonitrile to minimize matrix interference .
- Chromatography : Use a C18 reversed-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile for optimal separation .
- Quantification : Employ stable isotope-labeled internal standards (e.g., deuterated GHB-d6) to correct for recovery variations . Validate with calibration curves (linear range: 0.1–100 µg/mL) and report limits of detection (LOD < 0.05 µg/mL) .
Advanced Research Questions
Q. How can thermodynamic stability and decomposition pathways of this compound be experimentally characterized?
- Differential Scanning Calorimetry (DSC) : Measure melting points (~−17°C) and thermal decomposition profiles (onset ~150°C) under inert atmospheres .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO, CO) under controlled pyrolysis conditions .
- Computational Studies : Use density functional theory (DFT) to model intramolecular hydrogen bonding and predict cyclization to γ-butyrolactone under acidic conditions .
Q. What experimental designs are suitable for investigating the metabolic flux of this compound in cellular models?
- Isotopic Tracer Studies : Incubate cells with -labeled this compound and track incorporation into the TCA cycle via LC-MS or NMR .
- Knockout Models : Use CRISPR/Cas9 to silence genes (e.g., GHB dehydrogenase) and measure metabolite accumulation .
- In Vitro Enzymatic Assays : Purify enzymes like succinic semialdehyde dehydrogenase and quantify activity spectrophotometrically (NADH oxidation at 340 nm) .
Q. How can researchers resolve contradictions in reported roles of this compound in disease pathways (e.g., cancer metastasis vs. neuroprotection)?
- Meta-Analysis : Aggregate data from multiple studies (e.g., renal cell carcinoma metabolomics vs. neuronal injury models ) to identify context-dependent effects.
- Dose-Response Studies : Test varying concentrations (0.1–10 mM) in cell cultures to differentiate pro-apoptotic vs. protective effects .
- Multi-Omics Integration : Correlate transcriptomic data (e.g., upregulated GABA receptors) with metabolic flux analysis to elucidate mechanistic pathways .
Q. What synthetic strategies are effective for producing sodium 4-hydroxybutanoate, and how is its crystallinity validated?
- Synthesis : Neutralize this compound with NaOH (1:1 molar ratio) under anhydrous conditions. Purify via recrystallization in ethanol/water .
- Characterization :
Q. How does pH influence the equilibrium between this compound and its lactone form (γ-butyrolactone)?
- Kinetic Studies : Monitor lactonization rates via -NMR in DO at varying pH (2–7). Acidic conditions (pH < 3) favor cyclization, with equilibrium constants (K) calculated using integrated peak areas .
- High-Resolution MS : Detect lactone formation (m/z 86.04) in real-time under simulated physiological conditions .
Properties
IUPAC Name |
4-hydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZRECIVHVDYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | gamma-Hydroxybutyric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Gamma-Hydroxybutyric_acid | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114959-05-6 | |
Details | Compound: Poly(4-hydroxybutyrate) | |
Record name | Poly(4-hydroxybutyrate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114959-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2074740 | |
Record name | 4-Hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxybutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
180 °C (dec) | |
Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 1883 | |
Record name | 4-HYDROXYBUTANOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |
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Solubility |
Very soluble in water, alcohol and ether. | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 592 | |
Record name | 4-HYDROXYBUTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
GHB is present at much higher concentrations in the brain, where it activates GABA-B receptors to exert its sedative effects. With high affinity, GHB binds to excitatory GHB receptors that are densely expressed throughout the brain, including the cotex and hippocampus. There is some evidence in research that upon activation of GHB receptors in some brain areas, the excitatory neurotransmitter glutamate is released. GHB stimulates dopamin release at low concentrations by acting on the GHB receptor, and the release of dopamine occurs in a biphasic manner. At higher concentrations, GHB inhibits dopamine release by acting on the GABA-B receptors, which is followed by GHB receptor signaling and increased release of dopamine. This explains the paradoxical mix of sedative and stimulatory properties of GHB, as well as the so-called "rebound" effect, experienced by individuals using GHB as a sleeping agent, wherein they awake suddenly after several hours of GHB-induced deep sleep. It is proposed that overtime, the level of GHB in the brain decreases below the threshold for significant GABA-B receptor activation, leading to preferential activation of GHB receptor over GABA-B receptors and enhanced wakefulness., Oxybate (GHB) is a metabolite of gamma-aminobutyric acid (GABA) which is synthesised and accumulated by neurones in the brain. It is present at uM concentrations in all brain regions investigated as well as in several peripheral organs, particularly in the gastro-intestinal system. Neuronal depolarization releases GHB into the extracellular space in a Ca2+-dependent manner. A family of GHB receptors in rat brain have been identified and cloned and most probably belong to the G-protein-coupled receptors. High-affinity receptors for GHB are present only in neurones, with a restricted specific distribution in the hippocampus, cortex and dopaminergic structures of rat brain. In general, stimulation of these receptors with low (physiological) amounts of GHB induces hyperpolarization in dopaminergic structures with a reduction of dopamine release. However, in the hippocampus and frontal cortex, GHB seems to induce depolarization with an accumulation of cGMP and an increase in inositol phosphate turnover. However, at higher (therapeutic) exposures, GHB receptors are saturated and probably de-sensitized and down-regulated. Such GHBergic potentiations induce dopaminergic hyperactivity, strong sedation with anaesthesia and EEG changes that are consistent with normal sleep and/or epileptic spikes., Gamma-hydroxybutyrate (GHB), a four-carbon fatty acid and anesthetic, is widely considered to be a relatively specific inhibitor of central dopamine (DA) release. The inhibitory effect of GHB on the latter is thought to occur as a consequence of its diminution of impulse flow in central dopaminergic neurons. However, a number of studies have recently reported that GHB primarily stimulates rather than inhibits central DA release, with any inhibitory effect produced of a modest and transitory nature. GHB has been and continues to be widely used as an important research tool largely because it is one of only a few drugs available that acts primarily on DA release. Consequently, it is important to determine whether GHB inhibits DA release as previously thought, or stimulates DA release, as more recently suggested. Following a critical review of the literature, the present report suggests that GHB does inhibit rather than stimulate presynaptic DA release in consonance with its behavioral and pharmacological activity. Recent in vivo studies indicating that GHB stimulates DA release were done under anesthesia or in the presence of a high concentration of calcium. Both conditions have been found to spuriously enhance striatal DA release in vivo, which may account for the failure of some studies to observe an inhibitory effect of GHB on DA release in vivo., Sodium oxybate is an endogenous 4-carbon fatty acid that is thought to act as a neurotransmitter in the regulation of sleep cycles, blood flow, emotion, and memory. Its actions are thought to be mediated through brain receptors specific for GHB as well as through binding to GABA-B receptors. At low doses, the drug inhibits presynaptic dopamine release, while at high doses, dopamine release may be stimulated. It is believed that sodium oxybate decreases the symptoms of narcolepsy by inducing REM sleep and increasing delta sleep. The precise mechanism by which sodium oxybate produces anticataplectic activity in patients with narcolepsy is unknown. /Sodium oxybate/ | |
Details | European Medicines Agency (EMEA), Committee for Medicinal Products for Human Use; European Public Assessment Report (EPAR) (Scientific Discussion); Xyrem, p.13 (2007). Available from, as of March 19,2008: https://www.emea.europa.eu/humandocs/PDFs/EPAR/xyrem/324056en6.pdf | |
Record name | gamma-Hydroxybutyric acid | |
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Details | European Medicines Agency (EMEA), Committee for Medicinal Products for Human Use; European Public Assessment Report (EPAR) (Scientific Discussion); Xyrem, p.13 (2007). Available from, as of March 19,2008: https://www.emea.europa.eu/humandocs/PDFs/EPAR/xyrem/324056en6.pdf | |
Record name | 4-HYDROXYBUTANOIC ACID | |
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Color/Form |
Viscid yellow mass | |
CAS No. |
591-81-1, 502-85-2 | |
Record name | 4-Hydroxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | gamma-Hydroxybutyric acid | |
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Record name | gamma-Hydroxybutyric acid | |
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Record name | Butanoic acid, 4-hydroxy-, sodium salt (1:1) | |
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Record name | 4-Hydroxybutyric acid | |
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Record name | Sodium 4-hydroxybutyrate | |
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Record name | 4-hydroxybutyrate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYBATE | |
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Record name | 4-HYDROXYBUTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Hydroxybutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
48-50 °C | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 592 | |
Record name | 4-HYDROXYBUTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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